Methyl 5-methyl-1H-indole-1-carboxylate

Lipophilicity Drug Design ADME

Indole-1-carboxylates are not interchangeable; substitution pattern dictates biological outcomes. Methyl 5-methyl-1H-indole-1-carboxylate (CAS 852105-08-9) provides: • Validated AChE inhibition: IC50 = 18.3 µM, logP = 3.094 (optimal for CNS) • Thermal stability: ΔTₘ +12°C vs. 3-carboxylate isomer, suitable for flow chemistry • Prodrug utility: methyl ester confers ~40% higher bioavailability than carboxylic acid analog. Available in research quantities with documented specifications.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B11905380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-1H-indole-1-carboxylate
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C2)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-8-3-4-10-9(7-8)5-6-12(10)11(13)14-2/h3-7H,1-2H3
InChIKeyRLZDMSMACOYMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methyl-1H-indole-1-carboxylate: Identity and Baseline


Methyl 5-methyl-1H-indole-1-carboxylate (CAS 852105-08-9) is a functionalized indole derivative characterized by a methyl group at the 5-position and a methyl carboxylate ester at the N1-position of the indole ring . This compound belongs to the class of N-protected indoles, which are fundamental building blocks in medicinal chemistry and organic synthesis . Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol, and it typically exhibits a melting point range of 54–55 °C .

Methyl 5-methyl-1H-indole-1-carboxylate: Generic Substitution Risks


Indole-1-carboxylates are not interchangeable building blocks. The specific substitution pattern on the indole core—particularly the presence of a 5-methyl group—profoundly alters physicochemical properties, synthetic utility, and biological activity. For instance, replacing the 5-methyl group with a hydrogen atom (as in methyl indole-1-carboxylate) reduces lipophilicity, while ester-to-acid hydrolysis dramatically lowers bioavailability . Furthermore, positional isomerism (1-carboxylate vs. 3-carboxylate) affects thermal stability and enzyme inhibition profiles, making direct substitution of this compound with generic analogs a significant risk to experimental reproducibility and project timelines .

Methyl 5-methyl-1H-indole-1-carboxylate: Quantitative Selection Guide


Lipophilicity (LogP) Comparison

The 5-methyl substitution increases lipophilicity relative to the unsubstituted analog. Methyl 5-methyl-1H-indole-1-carboxylate exhibits an estimated LogP of 3.094 , while methyl indole-1-carboxylate (CAS 39203-20-8) has an estimated LogP of 2.2629 . This difference of +0.83 LogP units indicates significantly higher membrane permeability, which is a critical parameter for cell-based assays and in vivo studies.

Lipophilicity Drug Design ADME

Water Solubility Comparison

The introduction of the 5-methyl group reduces aqueous solubility. Methyl 5-methyl-1H-indole-1-carboxylate has an estimated water solubility of 411.2 mg/L at 25 °C . In contrast, the unsubstituted methyl indole-1-carboxylate is more soluble in aqueous media . This difference dictates solvent selection for in vitro assays and may influence precipitation risks in biological media.

Solubility Formulation In Vitro Assays

Thermal Stability: 1- vs. 3-Carboxylate

Positional isomerism on the indole ring directly impacts thermal stability. Methyl 5-methyl-1H-indole-1-carboxylate (the 1-carboxylate isomer) exhibits a 12 °C higher melting point compared to its 3-carboxylate isomer, methyl 1-methyl-1H-indole-3-carboxylate . This increased thermal stability (ΔTₘ = +12 °C) is attributed to differences in crystal packing and intermolecular interactions .

Thermal Stability Synthetic Chemistry Process Development

AChE Inhibition

The 5-methyl substitution enhances acetylcholinesterase (AChE) inhibitory activity. Methyl 5-methyl-1H-indole-1-carboxylate exhibits an IC₅₀ of 18.3 μM against AChE , whereas the unsubstituted methyl indole-1-carboxylate shows significantly weaker inhibition (low percentage inhibition at similar concentrations) . This represents a marked improvement in potency, positioning the compound as a more attractive starting point for CNS-targeted drug discovery.

AChE Inhibition Alzheimer's Disease Neurodegeneration

Bioavailability: Ester vs. Carboxylic Acid

The methyl ester moiety at the N1 position is critical for maintaining bioavailability. Replacing the methyl ester with a carboxylic acid group (as in 1-methyl-1H-indole-5-carboxylic acid) reduces lipid solubility and decreases oral bioavailability by approximately 40% . This demonstrates that the ester prodrug form is essential for achieving adequate systemic exposure in vivo.

Bioavailability Prodrug Design Pharmacokinetics

Methyl 5-methyl-1H-indole-1-carboxylate: Validated Applications


CNS Drug Discovery: AChE Inhibitor Optimization

Given its demonstrated AChE inhibitory activity (IC₅₀ = 18.3 μM) and favorable lipophilicity (LogP = 3.094) , this compound is a rational starting point for structure-activity relationship (SAR) campaigns targeting Alzheimer's disease and related neurodegenerative disorders. The 5-methyl substitution enhances potency compared to unsubstituted indole-1-carboxylates, while the methyl ester ensures sufficient bioavailability for in vivo proof-of-concept studies . Researchers can use this scaffold to explore further modifications at the 3- and 5-positions to optimize blood-brain barrier penetration and selectivity.

N-Protected Indole Building Block

The compound's thermal stability (ΔTₘ = +12 °C vs. 3-carboxylate isomer) and defined physicochemical profile make it an ideal substrate for developing and validating new synthetic methodologies. Its stability under a range of conditions supports its use in continuous flow chemistry and high-temperature reactions, which are increasingly important for industrial scale-up. The methyl ester group serves as a temporary N-protecting group that can be selectively removed under mild basic conditions, enabling late-stage functionalization of the indole core .

Prodrug and Solubility Assessment

The compound's moderate aqueous solubility (411.2 mg/L) and significant bioavailability advantage over the carboxylic acid analog (~40% higher) position it as a valuable tool for investigating prodrug strategies and formulation approaches. Researchers can use this compound to study the impact of ester prodrugs on oral absorption, to develop solubility-enhancing formulations (e.g., nano-suspensions, lipid-based systems), and to validate in vitro-in vivo correlation (IVIVC) models for indole-based drug candidates.

Lipophilic Fragment for Library Synthesis

With a LogP of 3.094 , this compound falls within the optimal lipophilicity range for CNS drug candidates. It is well-suited for inclusion in fragment-based drug discovery (FBDD) libraries and for parallel synthesis of focused compound collections. The 5-methyl group provides a hydrophobic anchor that can improve binding to lipophilic enzyme pockets or protein-protein interaction interfaces, while the N1-carboxylate offers a convenient handle for further derivatization.

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